molecular formula C11H16O4 B14233850 (1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 575456-69-8

(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Cat. No.: B14233850
CAS No.: 575456-69-8
M. Wt: 212.24 g/mol
InChI Key: PXZRTKWMDYLTOL-ZETCQYMHSA-N
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Description

(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[25]octane-4,8-dione is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione: shares similarities with other spirocyclic compounds, such as spiro[2.5]octane derivatives.

    Spiro[2.5]octane derivatives: These compounds have similar structural features but may differ in their functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of dioxaspiro moieties, which confer distinct chemical and physical properties.

This detailed article provides a comprehensive overview of (1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[25]octane-4,8-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

575456-69-8

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(2S)-6,6-dimethyl-2-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione

InChI

InChI=1S/C11H16O4/c1-4-5-7-6-11(7)8(12)14-10(2,3)15-9(11)13/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

PXZRTKWMDYLTOL-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H]1CC12C(=O)OC(OC2=O)(C)C

Canonical SMILES

CCCC1CC12C(=O)OC(OC2=O)(C)C

Origin of Product

United States

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